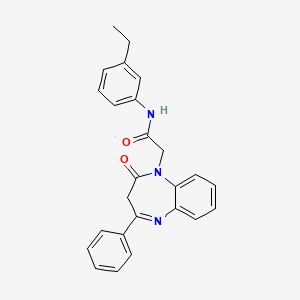

N-(3-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

N-(3-Ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a benzodiazepine-derived acetamide featuring a 1,5-benzodiazepin-2-one core substituted at the 1-position with a phenyl group and an acetamide side chain linked to a 3-ethylphenyl moiety. The 1,5-benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) drug development, due to its structural mimicry of endogenous neurotransmitter-binding motifs .

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-2-18-9-8-12-20(15-18)26-24(29)17-28-23-14-7-6-13-21(23)27-22(16-25(28)30)19-10-4-3-5-11-19/h3-15H,2,16-17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCVTZEWISASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide, with the CAS number 899723-73-0, is a compound that belongs to the benzodiazepine class. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is with a molecular weight of 397.5 g/mol. The structure contains a benzodiazepine core which is known for various biological activities including anxiolytic and sedative effects.

| Property | Value |

|---|---|

| CAS Number | 899723-73-0 |

| Molecular Formula | C25H23N3O2 |

| Molecular Weight | 397.5 g/mol |

Anxiolytic and Sedative Effects

Benzodiazepines are widely recognized for their anxiolytic and sedative properties. Research has indicated that compounds with similar structural features to benzodiazepines can exhibit significant binding affinity to GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). The compound may also interact with these receptors, potentially leading to anxiolytic effects.

The biological activity of this compound could be attributed to its ability to modulate GABAergic transmission. By enhancing GABA_A receptor activity, it may promote sedation and reduce anxiety levels. This mechanism is common among many benzodiazepine derivatives.

Study on Benzodiazepine Derivatives

A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their effects on GABA_A receptors. The findings suggested that modifications in the phenyl ring could enhance binding affinity and selectivity towards specific receptor subtypes. This indicates that this compound may have unique pharmacological profiles compared to traditional benzodiazepines .

Neuropharmacological Assessments

In neuropharmacological assessments, compounds similar to N-(3-ethylphenyl)-2-(2-oxo-4-pheny... have demonstrated efficacy in animal models for anxiety and depression. For instance, studies have shown that certain derivatives can significantly reduce anxiety-like behavior in rodent models when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares its 1,5-benzodiazepin-2-one core with multiple analogs but differs in substituent patterns (Table 1). Key comparisons include:

Table 1. Structural and physicochemical comparison with analogs.

- Lipophilicity and Solubility : The 3-ethylphenyl group in the target compound likely increases logP compared to ’s methoxyphenyl and fluorophenyl substituents, which introduce polarity. The chloro and methoxy groups in reduce logP (4.33) but improve aqueous solubility (logSw = -4.56) .

- Conformational Flexibility : The dihedral angles between aromatic rings in (48.45°–56.33°) suggest that steric effects from substituents (e.g., ethyl in the target) could similarly influence molecular conformation and target binding.

Hydrogen Bonding and Crystal Packing

- ’s pyrazol-4-yl acetamide forms R22(10) hydrogen-bonded dimers via N–H···O interactions , a pattern common in acetamides. The target compound, lacking strong H-bond donors, may exhibit weaker intermolecular interactions, leading to lower melting points or altered crystallinity.

- Intramolecular H-bonding in ’s 1a (between imine and hydroxyl groups) stabilizes the N-acetylated product , a feature absent in the target compound.

Q & A

Q. What are the recommended synthetic routes for N-(3-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide?

The synthesis typically involves acylation of the 1,5-benzodiazepine core. For example, describes a method using acetylating agents (e.g., acetic anhydride) under controlled conditions. Key steps include:

- Reacting the benzodiazepine precursor with excess acylating agent.

- Hydrolysis and extraction using ethyl acetate.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Temperature plays a critical role in regioselectivity, as intramolecular hydrogen bonds (e.g., imine-hydroxyl interactions) can direct acylation to specific sites .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm acylation (e.g., acetyl group signals at δ ~2.3 ppm for CH₃) .

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole rings in analogous compounds) and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H···O bonds) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can temperature and hydrogen bonding influence regioselectivity in acylation reactions of 1,5-benzodiazepines?

Regioselectivity is mediated by intramolecular interactions. highlights that lower temperatures (e.g., 0–5°C) stabilize hydrogen bonds between the imine nitrogen and hydroxyl group, directing acylation to the N1 position. At higher temperatures, this interaction weakens, favoring O-acylation. Methodological recommendations:

- Use variable-temperature NMR to monitor hydrogen-bond dynamics.

- Optimize solvent polarity (e.g., dichloromethane) to stabilize transition states .

Q. How can crystallography data resolve conformational ambiguities in analogous acetamide derivatives?

X-ray data (e.g., ) reveal steric and electronic effects on molecular geometry:

- Dihedral angles : Quantify ring distortions (e.g., 80.70° between amide and dichlorophenyl groups) caused by steric repulsion.

- Hydrogen-bond networks : Identify dimerization motifs (e.g., R₂²(10) rings) critical for crystal packing and stability.

- Torsional parameters : Compare bond lengths/angles (e.g., C–N amide bonds at ~1.33 Å) to benchmark values for planarity .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or structural analogs. and 16 suggest:

- Dose-response validation : Test compounds at multiple concentrations (e.g., 1–100 µM) to rule out non-specific effects.

- Structural analogs : Compare activity of derivatives (e.g., substituents on the phenyl ring) to establish structure-activity relationships (SAR).

- Target validation : Use knockdown/knockout models (e.g., siRNA) to confirm target engagement .

Q. What methodologies are recommended for analyzing in vitro interactions with biological targets?

- DNA binding assays : Use UV-Vis titration or ethidium bromide displacement to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹).

- Antimicrobial testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with standard protocols (CLSI guidelines).

- Docking studies : Employ software like AutoDock Vina to model interactions with enzymatic active sites (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.